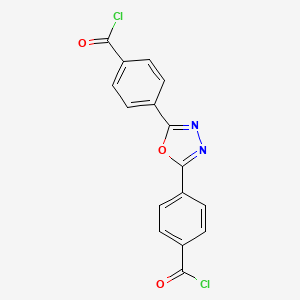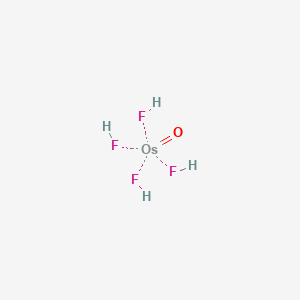
Osmium oxide tetrafluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osmium oxide tetrafluoride is an inorganic compound with the chemical formula OsOF₄ It is a notable compound of osmium, a transition metal belonging to the platinum group
Preparation Methods
Synthetic Routes and Reaction Conditions: Osmium oxide tetrafluoride can be synthesized by the reduction of osmium oxide pentafluoride (OsOF₅) on a hot tungsten filament . This method involves the reduction of OsOF₅, which is prepared by the fluorination of anhydrous osmium dioxide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves high-temperature reactions with fluorine gas. The process requires careful control of reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: Osmium oxide tetrafluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with halogens like fluorine to form different osmium fluorides .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced using reducing agents like hydrogen or tungsten filaments.
Substitution: Reactions with halogens or other reactive species can lead to the formation of substituted osmium compounds.
Major Products: The major products formed from these reactions include other osmium fluorides and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Osmium oxide tetrafluoride has several scientific research applications:
Chemistry: It is used in the synthesis of other osmium compounds and as a reagent in various chemical reactions.
Medicine: Research into osmium compounds, including this compound, explores their potential use in medical treatments and diagnostics.
Industry: Osmium compounds are used in industrial applications such as catalysis and materials science.
Mechanism of Action
The mechanism by which osmium oxide tetrafluoride exerts its effects involves its ability to undergo oxidation and reduction reactions. These reactions can alter the oxidation state of osmium, leading to the formation of various reactive intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Osmium tetroxide (OsO₄): A highly volatile and toxic compound used in biological staining and organic synthesis.
Osmium dioxide (OsO₂): Another oxide of osmium, known for its stability and use in various chemical reactions.
Osmium tetrafluoride (OsF₄): Similar to osmium oxide tetrafluoride but without the oxygen atom, used in different chemical applications.
Uniqueness: this compound is unique due to its specific combination of osmium, oxygen, and fluorine atoms, which gives it distinct chemical properties and reactivity compared to other osmium compounds. Its ability to participate in various oxidation and reduction reactions makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
38448-58-7 |
|---|---|
Molecular Formula |
F4H4OOs |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
oxoosmium;tetrahydrofluoride |
InChI |
InChI=1S/4FH.O.Os/h4*1H;; |
InChI Key |
NGSUDMWYCZVLCY-UHFFFAOYSA-N |
Canonical SMILES |
O=[Os].F.F.F.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


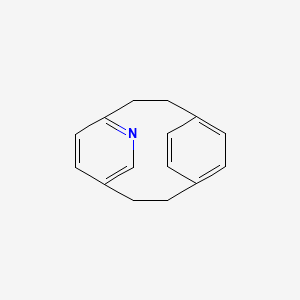
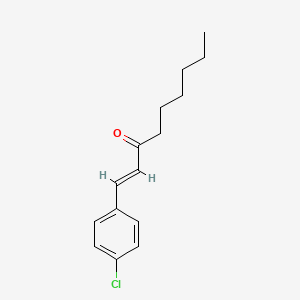
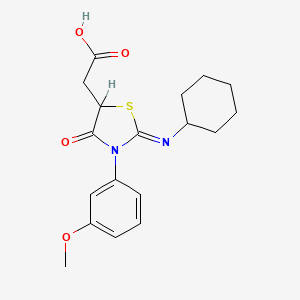
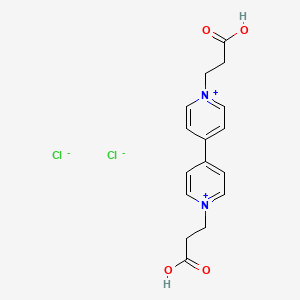
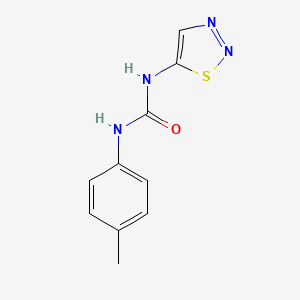

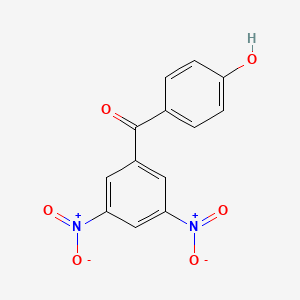


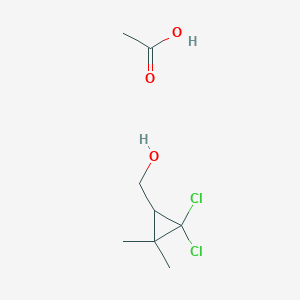
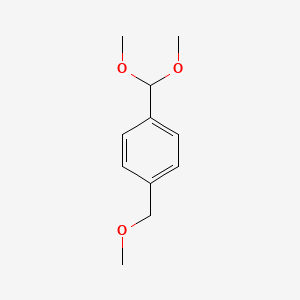
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
